molecular formula C7H4Cl2O3 B146587 3,5-Dichloro-4-hydroxybenzoic acid CAS No. 3336-41-2

3,5-Dichloro-4-hydroxybenzoic acid

Cat. No. B146587
CAS RN: 3336-41-2
M. Wt: 207.01 g/mol
InChI Key: AULKDLUOQCUNOK-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-hydroxybenzoic acid is a derivative of benzoic acid with two chlorine atoms and a hydroxy group as substituents on the benzene ring. It is related to other substituted benzoic acids that are often used in the synthesis of various compounds, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of compounds related to 3,5-dichloro-4-hydroxybenzoic acid often involves multi-step reactions with careful control of reaction conditions to achieve the desired substitution pattern on the benzene ring. For instance, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid is achieved by bromination of 2,6-di-tert-butyl-4-methylphenol followed by oxidation . Similarly, 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid is synthesized from ethyl 2-pentenoate and ethyl acetoacetate in a five-step process .

Molecular Structure Analysis

The molecular structure of 3,5-dichloro-4-hydroxybenzoic acid would be characterized by the presence of electron-withdrawing chlorine atoms, which can influence the reactivity of the hydroxy group and the carboxylic acid moiety. The presence of these substituents can also affect the compound's ability to form hydrogen bonds and participate in supramolecular assemblies, as seen in related compounds .

Chemical Reactions Analysis

Compounds similar to 3,5-dichloro-4-hydroxybenzoic acid can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and oxidation-reduction reactions. For example, the electrochemical oxidation of 3,4-dihydroxybenzoic acid leads to the formation of coumestan derivatives . Additionally, chlorinated benzoic acids can be used as building blocks for heterocyclic synthesis, as demonstrated by the use of 4-chloro-2-fluoro-5-nitrobenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dichloro-4-hydroxybenzoic acid would be influenced by its functional groups. The hydroxy group can contribute to the compound's solubility in water and its ability to form hydrogen bonds. The chlorine atoms increase the acidity of the carboxylic acid group and can also affect the compound's melting and boiling points. The properties of related compounds, such as their ability to form hydrated salts and supramolecular structures, have been studied in detail .

Relevant Case Studies

Case studies involving compounds similar to 3,5-dichloro-4-hydroxybenzoic acid include the synthesis of diverse libraries of heterocycles using chlorinated benzoic acids as starting materials , and the formation of supramolecular assemblies through hydrogen bonding and other non-covalent interactions . These studies highlight the versatility and importance of chlorinated benzoic acids in synthetic chemistry and materials science.

Scientific Research Applications

Formation in Chemical Reactions

3,5-Dichloro-4-hydroxybenzoic acid has been studied in various chemical reactions. For instance, Ritmaleni et al. (2013) demonstrated that when attempting to reduce 3,5-dichloro-4-hydroxybenzoic acid using LiAlH4 as a catalyst, the main product was unexpectedly bis(3,5-dichloro-4-hydroxyphenyl)methane, formed from the cross-linking of the acid (Ritmaleni, Notario, & Yuliatun, 2013).

Application in Polymer Synthesis

Kricheldorf and Schwarz (1984) investigated the condensation of 4-hydroxybenzoic acid and its derivatives, including 3,5-dichloro-4-hydroxybenzoic acid, for synthesizing high molecular weight poly(4-hydroxybenzoate)s. Their study showed that 3,5-dichloro-4-hydroxybenzoic acid yields above 90% in this process (Kricheldorf & Schwarz, 1984).

Enhancement of Root Formation in Plants

Riov and Yang (1989) found that 3,5-dichloro-4-hydroxybenzoic acid enhanced adventitious root formation in mung bean cuttings. It was noted that this compound was active in increasing the number of roots formed in these plants (Riov & Yang, 1989).

Biotransformation in Environmental Settings

Verhagen et al. (1998) studied the environmental fate of a major fungal metabolite, 3,5-dichloro-p-anisyl alcohol, and found that under anaerobic conditions, it was demethylated to 3,5-dichloro-4-hydroxybenzyl alcohol, which further underwent biotic and abiotic transformations (Verhagen, Swarts, Wijnberg, & Field, 1998).

Involvement in Anticonvulsant Activities

D'angelo et al. (2008) synthesized Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid to determine their anticonvulsant activities. Although not directly involving 3,5-dichloro-4-hydroxybenzoic acid, this study highlights the significance of hydroxybenzoic acid derivatives in medicinal chemistry (D'angelo et al., 2008).

Safety And Hazards

3,5-Dichloro-4-hydroxybenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,5-dichloro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULKDLUOQCUNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186975
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-
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Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-hydroxybenzoic acid

CAS RN

3336-41-2
Record name 3,5-Dichloro-4-hydroxybenzoic acid
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Record name Benzoic acid, 3,5-dichloro-4-hydroxy-
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Record name 3,5-Dichloro-4-hydroxybenzoic acid
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Record name Benzoic acid, 3,5-dichloro-4-hydroxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
221
Citations
J Jiang, J Han, X Zhang - Environmental Science & Technology, 2020 - ACS Publications
Halogenated disinfection byproducts (DBPs) are generated via reactions with natural organic matter (NOM) in chlorine disinfection of drinking water. How large NOM molecules are …
Number of citations: 163 pubs.acs.org
HR Kricheldorf, G Schwarz - Polymer, 1984 - Elsevier
The condensation of 4-hydroxybenzoic acid by means of various carboxylic acid anhydrides, acid chlorides and diphenylcarbonate has been investigated. All condensations were …
Number of citations: 52 www.sciencedirect.com
C van der Stelt, WT Nauta - Recueil des Travaux Chimiques …, 1959 - Wiley Online Library
Chlorination of 4‐acetylaminobenzoic acid (III) afforded 4‐acetylamino‐3,5‐dichlorobenzoic acid (IV, mp 237‐238), which could be saponified easily to 4‐amino‐3,5‐dichlorobenzoic …
Number of citations: 1 onlinelibrary.wiley.com
S Mukhopadhyay, SB Chandalia - Organic Process Research & …, 1999 - ACS Publications
An alternative manufacturing process scheme was developed for 2,6-dichlorotoluene, 2,6-dichloroaniline, and 2,6-dichlorophenol, involving oxidative chlorination after protection of the …
Number of citations: 19 pubs.acs.org
SG Teoh, LY Kok, ES Looi - Journal of Coordination Chemistry, 2002 - Taylor & Francis

Reaction of di- n -butyltin oxide with 3,5-dichloro-4-hydroxybenzoic acid yields the title compound which crystallizes as the usual dicarboxylatotetraorganodistannoxane dimer. A …

Number of citations: 4 www.tandfonline.com
J Riov, SF Yang - Plant growth regulation, 1989 - Springer
3,5-Dihalo-4-hydroxybenzoic acids enhanced adventitious root formation in mung bean (Vigna radiata L.) cuttings. 3,5-Diiodo-4-hydroxybenzoic acid was more active than 3,5-dichloro-…
Number of citations: 9 link.springer.com
AA Alejar, AB Erasga - Philippine Agriculturist (Philippines), 1984 - agris.fao.org
A high concentration of sodium chloride delayed seed germination and inhibited the development of rice seedlings. The severity of these effects was reduced significantly with low …
Number of citations: 0 agris.fao.org
FJM Verhagen, HJ Swarts… - Applied and …, 1998 - Am Soc Microbiol
Higher fungi have a widespread capacity for biosynthesis of organohalogens. Commonly occurring chloroaromatic fungal metabolites can end up in anaerobic microniches at the …
Number of citations: 28 journals.asm.org
HJ Swarts, FJM Verhagen, JA Field, JBPA Wijnberg - Phytochemistry, 1996 - Elsevier
The EtOAc extract from the extracellular fluid of the mycelium of Bjerkandera sp. BOS55 contained four novel chlorinated benzoic acid derivatives, ie 3-chloro-4-hydroxybenzoic acid, 3,5…
Number of citations: 38 www.sciencedirect.com
T Kousaka, K Mori - Bioscience, biotechnology, and biochemistry, 2002 - jstage.jst.go.jp
(1R, 2S)-1-(3?-Chloro-4?-methoxyphenyl)-1, 2-propanediol (Trametol, 3), a metabolite of the fungus Trametes sp. IVP-F640 and Bjerkandera sp. BOS55, was synthesized by employing …
Number of citations: 3 www.jstage.jst.go.jp

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